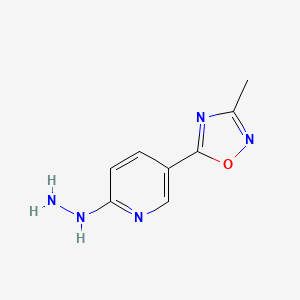

5-(6-Hydrazino-3-pyridyl)-3-methyl-1,2,4-oxadiazole

Übersicht

Beschreibung

5-(6-Hydrazino-3-pyridyl)-3-methyl-1,2,4-oxadiazole is a chemical compound known for its unique structure and versatile chemical properties. This compound is characterized by the presence of a hydrazino group attached to a pyridine ring, which is further connected to a 1,2,4-oxadiazole ring. The molecular structure of this compound allows it to participate in various chemical reactions, making it valuable in scientific research and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(6-Hydrazino-3-pyridyl)-3-methyl-1,2,4-oxadiazole typically involves the following steps:

Formation of the Pyridine Ring: The initial step involves the synthesis of the pyridine ring with a hydrazino substituent. This can be achieved through the reaction of appropriate precursors under controlled conditions.

Cyclization to Form Oxadiazole Ring: The next step involves the cyclization of the intermediate compound to form the 1,2,4-oxadiazole ring. This is usually done using reagents such as hydrazine hydrate and acetic anhydride under reflux conditions.

Methylation: The final step involves the methylation of the oxadiazole ring to introduce the methyl group at the 3-position. This can be achieved using methyl iodide in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Cyclization Reactions Involving the Hydrazino Group

The hydrazine (-NH-NH) group at position 6 of the pyridine ring enables cyclization with electrophilic reagents:

-

Reaction with Carbonyl Compounds : Hydrazino groups react with aldehydes/ketones to form hydrazones. For example, condensation with 5-nitrofuraldehyde yields nitrofuran-oxadiazole hybrids, as observed in related 1,3,4-oxadiazole derivatives .

-

Formation of Triazoles/Tetrazoles : Under acidic conditions or with nitriles, hydrazino groups cyclize to form triazole or tetrazole rings. Similar pathways are reported for Ugi-tetrazole/Huisgen reactions .

Example Reaction Pathway :

Alkylation and Acylation of the Hydrazino Group

The hydrazine moiety undergoes nucleophilic substitution with alkyl halides or acylating agents:

-

Alkylation : Reacting with methyl iodide in ethanolic KOH yields S-alkylated derivatives. This method is widely used for functionalizing thiol/hydrazine groups in oxadiazoles .

-

Acylation : Treatment with acyl chlorides (e.g., acetyl chloride) forms acylhydrazide derivatives, enhancing solubility or bioactivity .

Reported Conditions :

| Reaction Type | Reagents | Product | Yield | Source |

|---|---|---|---|---|

| Alkylation | CHI, KOH/EtOH | S-Methyl derivative | 77% | |

| Acylation | RCOCl, DMF | Acylhydrazide | 54–75% |

Oxadiazole Ring Functionalization

The 1,2,4-oxadiazole ring exhibits stability under acidic/basic conditions but reacts with nucleophiles at the C5 position:

-

Nucleophilic Substitution : The electron-deficient C5 position can undergo substitution with amines or thiols. For example, reactions with primary amines yield 5-amino-oxadiazoles .

-

Ring-Opening Reactions : Strong bases (e.g., NaOH) or reducing agents (e.g., LiAlH) may cleave the oxadiazole ring, forming diamides or nitriles .

Key Observation :

The methyl group at position 3 sterically hinders reactions at C3, directing reactivity to C5 and the hydrazino group .

Condensation with Heterocyclic Building Blocks

The hydrazino group facilitates synthesis of fused heterocycles:

-

With CS2_22 : Cyclocondensation with carbon disulfide in alkaline ethanol produces 1,3,4-thiadiazole derivatives .

-

With Isocyanates : Coupling with aryl isocyanates via T3P-mediated reactions forms 2-amino-1,3,4-oxadiazoles .

Mechanistic Insight :

Oxidation and Reduction Reactions

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity

The compound has shown promising results in anticancer studies. For example, derivatives of similar oxadiazole compounds have been evaluated for their ability to inhibit the growth of various cancer cell lines. In particular, N-Aryl-5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amines exhibited significant growth inhibition percentages against several cancer types, indicating that oxadiazole derivatives may serve as potential anticancer agents .

Antimicrobial Properties

Research has highlighted the antimicrobial potential of oxadiazole derivatives. Compounds containing the oxadiazole scaffold have been synthesized and tested for their antimicrobial activity against a range of pathogens. A study indicated that certain 1,3,4-oxadiazoles demonstrated strong antibacterial and antifungal activities, suggesting their utility in developing new antimicrobial agents .

Neuroprotective Effects

Oxadiazole derivatives have also been investigated for neuroprotective effects. Compounds similar to 5-(6-Hydrazino-3-pyridyl)-3-methyl-1,2,4-oxadiazole have been studied for their potential in treating neurodegenerative diseases such as Alzheimer's disease. These compounds may inhibit tau protein aggregation, which is a hallmark of Alzheimer's pathology .

Agrochemical Applications

Insecticidal and Acaricidal Activities

The use of oxadiazoles in agrochemicals has been explored due to their insecticidal properties. Research indicates that these compounds can interfere with the chitin biosynthesis in insects, making them effective as insecticides and acaricides. This application is particularly relevant in agricultural settings where pest control is critical .

Material Science

Fluorescent and Electroluminescent Materials

In material science, oxadiazoles are utilized for their photophysical properties. They are incorporated into polymeric membranes designed for gas separation and are also employed as emitting layers in electroluminescent devices. The unique electronic properties of oxadiazoles make them suitable for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices .

Table 1: Biological Activities of Oxadiazole Derivatives

| Activity Type | Compound Example | Target Organisms/Cells | Effectiveness (%) |

|---|---|---|---|

| Anticancer | N-Aryl-5-(3,4,5-trifluorophenyl) | SNB-19, OVCAR-8 | 86.61 (SNB-19) |

| Antimicrobial | Various 1,3,4-Oxadiazoles | Bacteria and Fungi | Varies |

| Neuroprotective | Oxadiazole derivatives | Tau aggregation models | Significant effect |

Table 2: Agrochemical Applications

| Application Type | Compound Example | Target Pests | Efficacy |

|---|---|---|---|

| Insecticide | Oxadiazole derivatives | Various agricultural pests | High |

| Acaricide | Oxadiazole derivatives | Mites | Moderate |

Case Studies

Case Study 1: Anticancer Screening

A recent study screened multiple oxadiazole derivatives against a panel of cancer cell lines. The results indicated that specific modifications to the oxadiazole structure significantly enhanced anticancer activity, leading to further investigation into structure-activity relationships.

Case Study 2: Neuroprotection Research

In a preclinical study focusing on neurodegenerative diseases, a series of oxadiazole compounds were tested for their ability to inhibit tau protein aggregation. The findings suggested that certain derivatives could potentially slow the progression of Alzheimer's disease by preventing neurofibrillary tangle formation.

Wirkmechanismus

The mechanism of action of 5-(6-Hydrazino-3-pyridyl)-3-methyl-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects.

Pathways Involved: It can modulate signaling pathways, inhibit enzyme activity, or induce apoptosis in cancer cells.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 3-(tert-Butyl)-5-(6-hydrazino-3-pyridyl)-1,2,4-oxadiazole

- N-Ethyl-6-hydrazino-N-phenyl-3-pyridinesulfonamide

- 6-hydrazino-N-hydroxy-3-pyridinamine oxide

Uniqueness

5-(6-Hydrazino-3-pyridyl)-3-methyl-1,2,4-oxadiazole is unique due to its specific substitution pattern and the presence of both hydrazino and oxadiazole functional groups. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Biologische Aktivität

5-(6-Hydrazino-3-pyridyl)-3-methyl-1,2,4-oxadiazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article examines its biological activity, focusing on its anticancer, antimicrobial, and anti-inflammatory properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a hydrazine group linked to a pyridine ring and an oxadiazole moiety, which is pivotal for its biological activity.

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. Research indicates that compounds containing the 1,2,4-oxadiazole scaffold exhibit cytotoxic effects against various cancer cell lines.

Case Studies

- Cytotoxicity Assay : A study assessed the cytotoxic effects of several oxadiazole derivatives on human cancer cell lines (MCF7 for breast cancer and HCT116 for colon cancer). The compound demonstrated an IC50 value of approximately 0.275 µM against MCF7 cells, indicating potent activity compared to standard chemotherapeutics like erlotinib (IC50 = 0.417 µM) .

- Mechanistic Insights : Molecular docking studies revealed that the compound interacts with key proteins involved in cancer cell proliferation and survival pathways. For instance, it was found to inhibit EGFR (Epidermal Growth Factor Receptor) with an IC50 of 0.24 µM .

| Cell Line | IC50 (µM) | Standard Drug IC50 (µM) |

|---|---|---|

| MCF7 | 0.275 | 0.417 (Erlotinib) |

| HCT116 | 0.80 | - |

Antimicrobial Activity

The 1,2,4-oxadiazole derivatives are known for their broad-spectrum antimicrobial properties. The compound has been evaluated against various pathogens.

Research Findings

- Antibacterial Activity : In a study on antimicrobial efficacy, derivatives of oxadiazole exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 15 to 30 µg/mL for different strains .

- Antitubercular Effects : Compounds similar to this compound were tested for their ability to inhibit Mycobacterium bovis, showing promising results that could lead to new treatments for tuberculosis .

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 20 |

| Escherichia coli | 25 |

| Mycobacterium bovis | 15 |

Anti-inflammatory Activity

The anti-inflammatory potential of oxadiazole derivatives has also been explored. Compounds in this class have shown effectiveness in reducing inflammation in various models.

Findings

- In Vivo Studies : Animal models treated with oxadiazole derivatives exhibited reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting a mechanism involving the modulation of inflammatory pathways .

- Comparative Analysis : Inflammation assays indicated that the oxadiazole derivatives reduced paw edema significantly compared to control groups.

Eigenschaften

IUPAC Name |

[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]hydrazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N5O/c1-5-11-8(14-13-5)6-2-3-7(12-9)10-4-6/h2-4H,9H2,1H3,(H,10,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYAWSPPFAZZBLQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)C2=CN=C(C=C2)NN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.